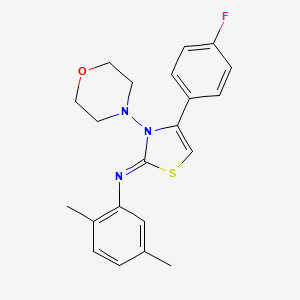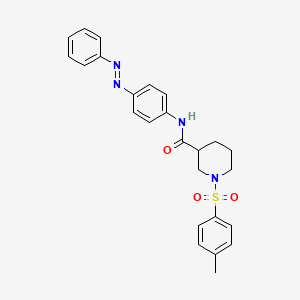
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a tosyl group and a carboxamide group, along with a phenyldiazenyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the tosyl group.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(phenyldiazenyl)phenol
- (E)-4-(phenyldiazenyl)phenyl methacrylate
- (E)-4-(phenyldiazenyl)phenyl)methanol
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-3-carboxamide is unique due to its combination of a phenyldiazenyl group with a tosylpiperidine carboxamide structure. This unique combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
952895-97-5 |
|---|---|
Molekularformel |
C25H26N4O3S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-19-9-15-24(16-10-19)33(31,32)29-17-5-6-20(18-29)25(30)26-21-11-13-23(14-12-21)28-27-22-7-3-2-4-8-22/h2-4,7-16,20H,5-6,17-18H2,1H3,(H,26,30) |
InChI-Schlüssel |
SDQCNHXADQIGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


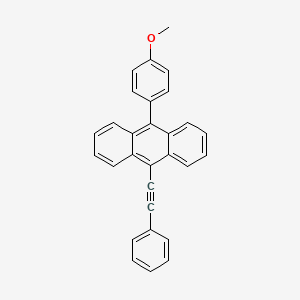
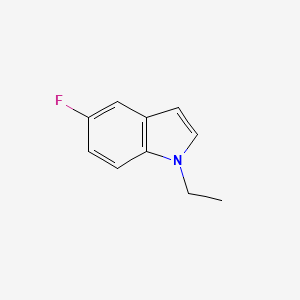

![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
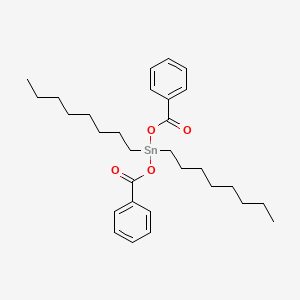
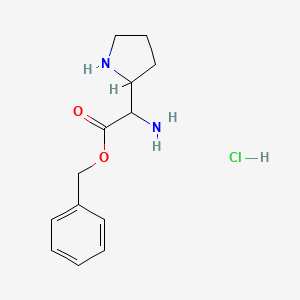
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
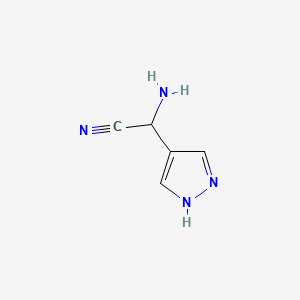
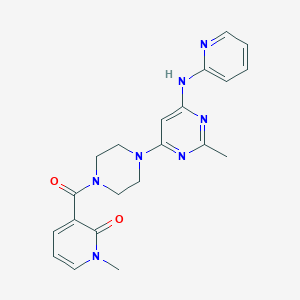

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
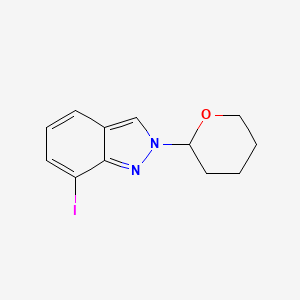
![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
